molecular formula C12H12O B14735829 2,4-Dimethyl-1-naphthol CAS No. 4709-20-0

2,4-Dimethyl-1-naphthol

Cat. No.: B14735829
CAS No.: 4709-20-0
M. Wt: 172.22 g/mol
InChI Key: NVXQODPCHCPVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-1-naphthol is an organic compound with the molecular formula C₁₂H₁₂O. It is a derivative of naphthol, characterized by the presence of two methyl groups at the 2 and 4 positions on the naphthalene ring and a hydroxyl group at the 1 position. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-1-naphthol can be synthesized through several methods. One common approach involves the alkylation of 1-naphthol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the sulfonation of naphthalene followed by alkylation. The sulfonation step introduces sulfonic acid groups, which are then replaced by methyl groups through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-1-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-naphthol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-1-naphthol is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

4709-20-0

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2,4-dimethylnaphthalen-1-ol

InChI

InChI=1S/C12H12O/c1-8-7-9(2)12(13)11-6-4-3-5-10(8)11/h3-7,13H,1-2H3

InChI Key

NVXQODPCHCPVPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.